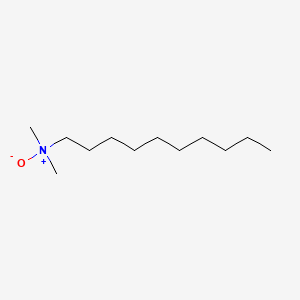

Decylaminoxid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Caprinsäure-Dimethylaminoxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Caprinsäure-Dimethylaminoxid beruht auf seiner Fähigkeit, sowohl mit hydrophoben als auch mit hydrophilen Molekülen zu interagieren. Diese duale Interaktion ermöglicht es, Emulsionen zu stabilisieren, hydrophobe Verbindungen zu solubilisieren und die Oberflächenspannung zu reduzieren . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Interaktionen mit Lipiddoppelschichten, Proteinen und anderen Biomolekülen .

Wirkmechanismus

Target of Action

Decylamine oxide is a tertiary amine oxide . It has been found to interact with several targets, including Pancreatic lipase-related protein 2 , Ferrichrome-iron receptor , Dihydroorotate dehydrogenase (quinone), mitochondrial , and Autolysin . These targets play crucial roles in various biological processes, including lipid digestion, iron transport, pyrimidine biosynthesis, and bacterial cell wall turnover, respectively .

Mode of Action

For instance, it has been suggested that decylamine oxide may act as a substrate for monoamine oxidase (MAO) A or B , which are enzymes involved in the breakdown of monoamines.

Biochemical Pathways

Decylamine oxide is involved in several biochemical pathways. It has been suggested to play a role in the nitrogen cycle, where it participates in the circulation of inorganic and organic nitrogen-containing molecules . Additionally, it may influence the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Result of Action

The result of decylamine oxide’s action depends on its interaction with its targets. For instance, its interaction with the Ferrichrome-iron receptor could potentially influence iron transport . Moreover, its potential role as a substrate for MAO could influence the breakdown of monoamines .

Biochemische Analyse

Biochemical Properties

1-Decanamine, N,N-dimethyl-, N-oxide plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a component in dihydroorotate dehydrogenase (DHODH) protein solutions to prepare drops for the crystallization of DHODH-piperine complexes . The nature of these interactions often involves the stabilization of protein structures and the facilitation of enzyme-substrate interactions.

Cellular Effects

1-Decanamine, N,N-dimethyl-, N-oxide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. As a surfactant, it can disrupt cell membranes, leading to changes in membrane permeability and cellular homeostasis. This compound has been observed to cause low irritation to skin and eyes in its liquid form .

Molecular Mechanism

The molecular mechanism of 1-Decanamine, N,N-dimethyl-, N-oxide involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to changes in their conformation and activity. For example, its use in DHODH protein solutions suggests that it may facilitate the binding of substrates to the enzyme, enhancing its catalytic activity . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Decanamine, N,N-dimethyl-, N-oxide can change over time. The compound is stable under various conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, it may degrade or undergo chemical changes that affect its activity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of 1-Decanamine, N,N-dimethyl-, N-oxide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

1-Decanamine, N,N-dimethyl-, N-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may also influence the activity of enzymes involved in lipid metabolism, given its surfactant properties .

Transport and Distribution

Within cells and tissues, 1-Decanamine, N,N-dimethyl-, N-oxide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s solubility in water facilitates its distribution throughout the cellular environment .

Subcellular Localization

The subcellular localization of 1-Decanamine, N,N-dimethyl-, N-oxide can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Vorbereitungsmethoden

Caprinsäure-Dimethylaminoxid wird typischerweise durch Oxidation tertiärer aliphatischer Amine synthetisiert. Das am häufigsten verwendete Reagenz für diese Oxidation ist Wasserstoffperoxid . Die Reaktion umfasst die folgenden Schritte:

Oxidation: Das tertiäre Amin wird unter kontrollierten Bedingungen mit Wasserstoffperoxid oxidiert.

Reinigung: Das resultierende Produkt wird gereinigt, um nicht umgesetzte Ausgangsstoffe und Nebenprodukte zu entfernen.

Industrielle Produktionsverfahren umfassen oft großtechnische Oxidationsprozesse mit Wasserstoffperoxid aufgrund seiner Effizienz und Kosteneffektivität .

Analyse Chemischer Reaktionen

Caprinsäure-Dimethylaminoxid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um Verbindungen mit höherem Oxidationszustand zu bilden.

Reduktion: Es kann zurück zum entsprechenden Amin reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen das Sauerstoffatom durch andere funktionelle Gruppen ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid zur Oxidation und Reduktionsmittel wie Natriumborhydrid zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Caprinsäure-Dimethylaminoxid ähnelt anderen langkettigen Alkyl-Aminoxiden wie Lauryldimethylaminoxid und Myristyldimethylaminoxid . Es ist einzigartig in seiner spezifischen Kettenlänge und dem Gleichgewicht von hydrophoben und hydrophilen Eigenschaften, das es bietet. Dies macht es besonders effektiv in Anwendungen, bei denen eine mittlere Kettenlänge erwünscht ist .

Ähnliche Verbindungen

- Lauryldimethylaminoxid

- Myristyldimethylaminoxid

- Cetyldimethylaminoxid

Diese Verbindungen weisen ähnliche Tensideigenschaften auf, unterscheiden sich jedoch in ihren Kettenlängen und spezifischen Anwendungen .

Eigenschaften

IUPAC Name |

N,N-dimethyldecan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKZFNZPJKEWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042190 | |

| Record name | N,N-Dimethyldecylamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2605-79-0 | |

| Record name | Decyldimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capric dimethyl amine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capric dimethyl amine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldecylamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldecylamine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G387VUT5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

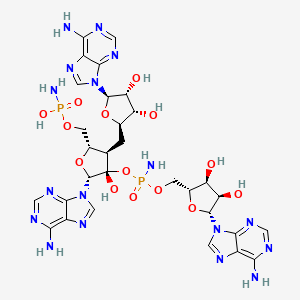

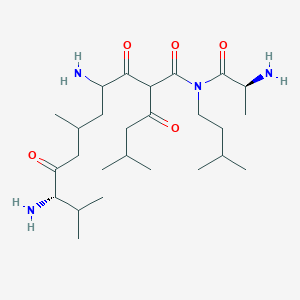

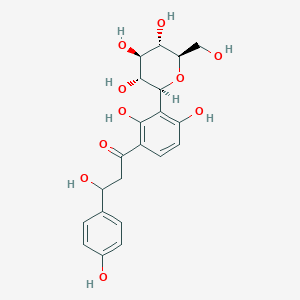

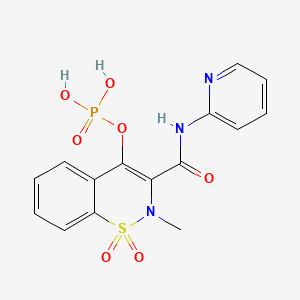

Feasible Synthetic Routes

Q1: How does decylamine oxide behave at different interfaces?

A1: Decylamine oxide exhibits distinct adsorption behaviors on hydrophilic and hydrophobic surfaces. On hydrophilic surfaces like silica glass, it forms globular aggregates after an initial low-density adsorption phase []. This process is exothermic, meaning it releases heat. In contrast, on hydrophobic surfaces like graphite, decylamine oxide forms flat, ordered monolayer structures [, ]. The formation of this monolayer is strongly exothermic and effectively irreversible, indicating a high affinity for the graphite surface [].

Q2: What are the advantages of using pulsed-flow calorimetry to study decylamine oxide adsorption?

A3: Pulsed-flow calorimetry offers a significant advantage when studying the adsorption of decylamine oxide, especially on hydrophobic surfaces like graphite. Unlike traditional methods, pulsed-flow calorimetry allows for accurate measurement of enthalpy changes even in the "template-monolayer region" where adsorption is effectively irreversible []. This region, characterized by high affinity between decylamine oxide and the surface, is challenging to study with conventional techniques. Therefore, pulsed-flow calorimetry serves as a complementary tool, providing valuable insights into the thermodynamics of irreversible adsorption processes [].

Q3: Beyond its surfactant properties, are there other applications of decylamine oxide?

A4: Yes, decylamine oxide has shown potential in material science applications. For instance, it has been successfully utilized to modify vermiculite, a layered silicate mineral, to improve its compatibility with epoxy resins []. This modification enhances the dispersion of vermiculite within the epoxy matrix, leading to improved properties of the resulting nanocomposites. This demonstrates decylamine oxide's versatility beyond its traditional role as a surfactant.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)